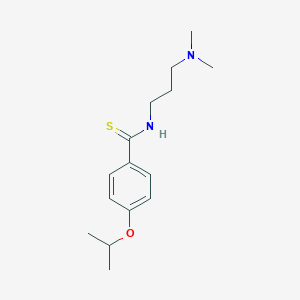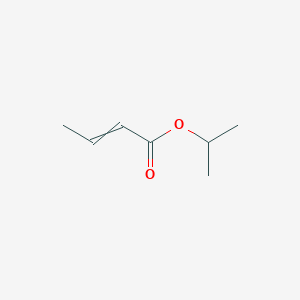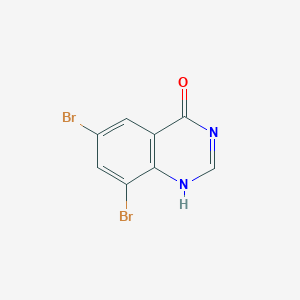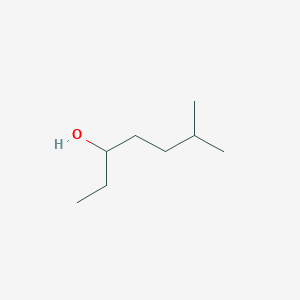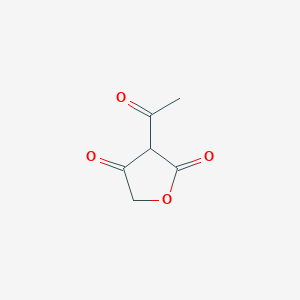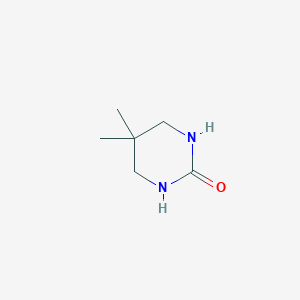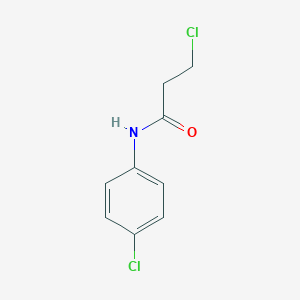![molecular formula C22H18 B102704 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene CAS No. 16726-72-0](/img/structure/B102704.png)
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene, also known as trans-stilbene, is a naturally occurring compound found in grapes, blueberries, and peanuts. It is a type of stilbenoid, which is a class of organic compounds that have a stilbene backbone. Trans-stilbene has been the subject of scientific research due to its potential health benefits and its use in various fields, including medicine, agriculture, and material science.
Mechanism Of Action
The mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer cell growth. It has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and survival.
Biochemical And Physiological Effects
Trans-stilbene has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to improve insulin sensitivity and glucose metabolism, which may be beneficial for the prevention and treatment of diabetes.
Advantages And Limitations For Lab Experiments
Trans-stilbene has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to use in certain assays. It is also susceptible to degradation and oxidation, which can affect its activity.
Future Directions
There are several future directions for research on 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene. One area of research is the development of more efficient and selective synthesis methods for 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene and its derivatives. Another area of research is the investigation of the potential health benefits of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene in humans. Clinical trials are needed to determine the safety and efficacy of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene for the prevention and treatment of various diseases. Additionally, research is needed to identify the optimal dosages and delivery methods for 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene.
Synthesis Methods
Trans-stilbene can be synthesized through several methods, including the Wittig reaction, the Heck reaction, and the Suzuki-Miyaura coupling. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Heck reaction and the Suzuki-Miyaura coupling are palladium-catalyzed reactions that involve the coupling of an aryl halide with an alkene or an arylboronic acid.
Scientific Research Applications
Trans-stilbene has been the subject of scientific research due to its potential health benefits. Studies have shown that 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and colon cancer.
properties
CAS RN |
16726-72-0 |
|---|---|
Product Name |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+ |
InChI Key |
IJAAWBHHXIWAHM-HEEUSZRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Other CAS RN |
1608-40-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



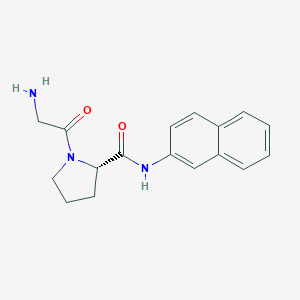
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
